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molecular formula C14H14N2O2 B3336787 1-(4-Methoxyphenyl)-3-phenylurea CAS No. 3746-53-0

1-(4-Methoxyphenyl)-3-phenylurea

Cat. No. B3336787
M. Wt: 242.27 g/mol
InChI Key: NTRVJFMCRHBODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04435567

Procedure details

A solution of 0.6 g o-methoxyaniline and 0.7 ml triethylamine with 5 ml aceton was added dropwise to a suspension of 1.5 g phenylcarbamoyl-benzoic acid sulfimide, under stirring. The reaction mixture was stirred at room temperature for 2 hours, then diluted with 100 ml water. The precipitated solid product was cooled, filtered, washed with water and dried. 0.80 g 1-phenyl-3-(4-methoxyphenyl)-urea was obtained, which melted at 196°-198° C.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1N.C([N:12](CC)CC)C.CC(C)=O.[SH2]=N.[C:23]1([NH:29][C:30](C2C=CC=CC=2C(O)=O)=[O:31])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>O>[C:23]1([NH:29][C:30]([NH:12][C:7]2[CH:8]=[CH:9][C:3]([O:2][CH3:1])=[CH:4][CH:6]=2)=[O:31])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
COC1=C(N)C=CC=C1
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1.5 g
Type
reactant
Smiles
[SH2]=N.C1(=CC=CC=C1)NC(=O)C1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The precipitated solid product was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)NC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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